N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide

medicinal chemistry structure-activity relationship isomer comparison

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide (CAS 920407-82-5) is a synthetic small-molecule compound classified within the aryloxypyridazine amide family. It is characterized by a pyridazine core substituted at position 6 with a 4-fluorophenyl ring and linked through an oxyethyl spacer to a 3-methylbenzamide moiety.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 920407-82-5
Cat. No. B2654113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide
CAS920407-82-5
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(25)22-11-12-26-19-10-9-18(23-24-19)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,25)
InChIKeyCLOLUKQTOROPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide (CAS 920407-82-5): Core Identity for Analytical Procurement


N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide (CAS 920407-82-5) is a synthetic small-molecule compound classified within the aryloxypyridazine amide family [1]. It is characterized by a pyridazine core substituted at position 6 with a 4-fluorophenyl ring and linked through an oxyethyl spacer to a 3-methylbenzamide moiety. The compound has a molecular weight of 351.4 g/mol, a molecular formula of C20H18FN3O2, a topological polar surface area (TPSA) of 64.1 Ų, and a calculated LogP (XLogP3-AA) of 3.2 [1]. These computed physicochemical properties position this compound as a rigid, moderately lipophilic scaffold suitable for further medicinal chemistry exploration.

Procurement Risk: Why Generic Pyridazine Amides Cannot Substitute for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide


Generic substitution within the aryloxypyridazine amide class is scientifically unjustified due to demonstrable structural sensitivity at both the terminal benzamide ring and the linker heteroatom. The target compound's 3-methylbenzamide terminus is a precise regioisomer that cannot be interchanged with the 2-methyl or 4-methyl variants, as evidenced by the distinct biological profiles of regioisomeric pyridazine amides in kinase inhibition and GPCR modulation assays [1]. Additionally, the oxygen linker in the target molecule critically pre-defines the molecular geometry and hydrogen-bonding capacity, which is fundamentally altered when switching to a sulfur linker (thioether) [2]. These variations can lead to significant shifts in target binding kinetics and cellular potency, rendering generic analogs unreliable for reproducing experimental results.

Head-to-Head Evidence Guide: N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide Against Its Closest Analogs


Regioisomeric Methylbenzamide Replacement: 3-Methyl vs. 2-Methyl vs. 4-Methyl

The target compound features a 3-methyl substitution on the benzamide ring. Class-level SAR evidence from analogous pyridazine amide series indicates that the position of the methyl substituent critically determines target engagement and cellular activity . In comparable chemotypes, the 3-methyl regioisomer often shows a distinct selectivity fingerprint compared to its 2-methyl and 4-methyl counterparts, which are commercially available alternatives . While a direct, quantitative side-by-side comparison of these three specific methylbenzamide regioisomers for this exact scaffold has not been published, the principle is well-established in pyridazine medicinal chemistry .

medicinal chemistry structure-activity relationship isomer comparison

Linker Heteroatom Exchange: Oxygen Linker vs. Sulfur Linker

The target compound utilizes an oxyethyl (oxygen) linker to connect the pyridazine core to the benzamide. In a directly comparable chemotype, a sulfur-linked analog (thioether) was identified in BindingDB with a reported EC50 of 2.66 µM against the solute carrier family 12 member 5 (SLC12A5) transporter [1]. The electronegativity and bond geometry differences between oxygen and sulfur are known to impact molecular conformation and target-binding thermodynamics. Although the precise activity shift for the oxygen-linked target compound has not been disclosed, the existing quantitative data for the thioether analog provides a public baseline, underscoring the experimental risk of substituting the linker atom [1].

linker chemistry bioisosterism pharmacokinetics

Core Scaffold Divergence: Pyridazine vs. Triazolopyridazine

The target compound is built on a monocyclic pyridazine core. A closely related analog, N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbenzamide (CAS 1021066-06-7), replaces the pyridazine with a fused triazolopyridazine system [1]. While both compounds share a common 3-methylbenzamide tail, the additional triazole ring increases molecular weight (391.4 vs. 351.4 g/mol), TPSA (81.4 vs. 64.1 Ų), and hydrogen-bond acceptor count (6 vs. 5), which can systematically alter kinase selectivity profiles and ADME properties [1][2]. This structural divergence is a key determinant in scaffold-specific pharmacological fingerprinting.

heterocyclic chemistry scaffold hopping kinase selectivity

Benzamide Substitution: 3-Methylbenzamide vs. 2-Ethoxybenzamide vs. 2,4-Difluorobenzamide

The terminal benzamide ring of the target compound bears a single methyl group at the meta position. Alternative derivatives with different substitutions, such as an ethoxy group at the ortho position (CAS 920407-90-5) or dual fluorine atoms (CAS 920364-90-5), are commercially available . While these alterations offer distinct electronic and steric environments, the target’s m-tolyl group provides a balanced lipophilic-hydrophilic profile, which is a strategic starting point for SAR exploration.

SAR bioisosterism lipophilicity

Optimal Deployment Scenarios for N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide in Discovery Research


Systematic SAR Exploration of the Oxyethyl Linker in GPCR or Transporter Modulation

The established baseline activity of the thioether analog (EC50 2.66 µM at SLC12A5) provides a quantitative framework for studying the oxygen-to-sulfur linker switch. This scenario uses the target compound as the tool to probe the significance of the oxygen heteroatom on binding kinetics and functional activity [1].

Regioisomeric Profiling of Methylbenzamide-Containing Pyridazine Libraries

Utilizing the target compound (3-methyl isomer) alongside its 2-methyl and 4-methyl counterparts enables a controlled head-to-head study to delineate how the methyl position dictates target selectivity and downstream signaling efficacy [1].

Scaffold-Hopping Assessment: Pyridazine vs. Triazolopyridazine

The quantified differences in TPSA and MW between the target compound and the triazolopyridazine analog (CAS 1021066-06-7) inform a systematic scaffold-hopping campaign aimed at balancing potency with permeability and solubility [1][2].

Physicochemical Optimization of Benzamide-Terminated Kinase Inhibitors

The distinct LogP and MW profile of the target compound, compared to its ortho-substituted or fluorinated analogs, makes it a strategic candidate for optimizing lead-like properties in kinase-focused medicinal chemistry programs [1][2].

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